Pinoxepin hydrochloride is a chemical compound that belongs to the class of dibenzoxepins, which are characterized by their unique bicyclic structure. This compound has garnered interest in the pharmaceutical field due to its potential therapeutic applications, particularly as an antipsychotic agent. Pinoxepin hydrochloride is known for its ability to modulate neurotransmitter activity, making it a candidate for treating various psychiatric disorders.
Pinoxepin hydrochloride can be synthesized through various chemical methods, primarily involving the cyclization of specific precursor compounds. It is classified as a dibenzoxepin derivative, which is a subcategory of organic compounds featuring a dibenzene ring fused with an oxepine ring. This classification places it among compounds that exhibit significant pharmacological properties, including antipsychotic effects.
The synthesis of Pinoxepin hydrochloride typically involves several key steps:
The molecular structure of Pinoxepin hydrochloride features a dibenzoxepin core, characterized by two benzene rings connected through an oxygen-containing six-membered ring. The chemical formula for Pinoxepin hydrochloride is , with a molecular weight of approximately 295.81 g/mol.
Pinoxepin hydrochloride undergoes various chemical reactions that can be exploited for its pharmacological applications:
The mechanism of action of Pinoxepin hydrochloride primarily involves modulation of neurotransmitter systems in the brain:
Pinoxepin hydrochloride exhibits several notable physical and chemical properties:
Pinoxepin hydrochloride has potential applications in several scientific domains:
Pinoxepin hydrochloride (developmental code P-5227) belongs to the dibenzoxepine subclass of tricyclic psychotropic agents, characterized by a distinctive 6-7-6 tricyclic nuclear structure. This chemical class represented a strategic evolution from earlier tricyclic antidepressants (TCAs) and antipsychotics, where the central seven-membered ring incorporated an oxygen atom instead of sulfur (phenothiazines) or a dimethylamine bridge (dibenzazepines) [7] [10]. The dibenzoxepine core provided a unique three-dimensional configuration that influenced receptor binding profiles, with doxepin being a prominent member developed for depression and anxiety. Pinoxepin specifically featured a 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol structure with a hydrochloride salt formulation (USAN: Pinoxepin hydrochloride) [1] [2]. Its molecular formula is C₂₃H₂₇ClN₂O₂·HCl (base: C₂₃H₂₇ClN₂O₂), with a molecular weight of 398.93 g/mol for the free base and 471.848 g/mol for the dihydrochloride salt [2] [4]. This structural arrangement conferred potent dopamine and serotonin receptor antagonism while modifying side effect profiles compared to earlier antipsychotics [10].
Table 1: Key Chemical Characteristics of Pinoxepin Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula (Base) | C₂₃H₂₇ClN₂O₂ | [1] [4] |
Molecular Weight (Base) | 398.93 g·mol⁻¹ | [1] |
Molecular Formula (Salt) | C₂₃H₂₇ClN₂O₂·2ClH (dihydrochloride) | [2] |
Molecular Weight (Salt) | 471.848 g·mol⁻¹ | [2] |
CAS Number (Base) | 14008-66-3 | [4] |
CAS Number (Hydrochloride) | 14008-46-9 | [2] |
Stereochemistry | Achiral, with one E/Z center | [2] [4] |
Pinoxepin emerged during a period of intensive neuropsychopharmacological research in the 1960s, with preclinical studies demonstrating its potent antipsychotic and sedative properties. Early animal models indicated robust dopamine receptor blockade in the mesolimbic pathway, correlating with reduced psychotic-like behaviors [1] [4]. Clinical trials initiated in the mid-1960s focused on chronic schizophrenia populations, revealing dose-dependent efficacy. The compound exhibited marked sedative effects at lower doses (50-200 mg/day), while higher doses (250-400 mg/day) demonstrated broader antipsychotic activity [2] [4]. Notably, researchers observed relatively mild extrapyramidal symptoms (EPS) compared to typical antipsychotics like haloperidol, suggesting a potentially favorable neurological side effect profile [1]. However, early signals of hepatic concerns emerged, with elevated liver function tests noted at doses exceeding 300 mg/day [4]. Despite promising antipsychotic effects, development stalled before Phase III trials were completed, leaving critical questions about long-term tolerability unanswered.
Clinical trials positioned pinoxepin as comparable to first-generation antipsychotics:
Table 2: Comparative Receptor Binding Profiles of Tricyclic Antipsychotics
Pharmacological Property | Pinoxepin | Chlorpromazine | Thioridazine |
---|---|---|---|
Dopamine D₂ Antagonism | High | High | Moderate |
Histamine H₁ Affinity | Very High | High | High |
Muscarinic Acetylcholine | Moderate | Moderate | High |
α₁-Adrenergic Blockade | Moderate-High | High | Moderate |
Extrapyramidal Symptom Risk | Mild-Moderate | High | Low-Moderate |
Profile based on receptor studies of structural analogs and clinical effect profiles [1] [10] |
Despite demonstrated antipsychotic efficacy, pinoxepin never reached commercialization due to converging factors:
Pinoxepin hydrochloride remains a chemically intriguing footnote in antipsychotic development—a compound whose trajectory illustrates that efficacy alone is insufficient for pharmaceutical success in a landscape dominated by safety, differentiation, and strategic prioritization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7